molecular formula C11H9IN2 B463400 4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline CAS No. 5269-09-0

4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline

Cat. No.: B463400
CAS No.: 5269-09-0
M. Wt: 296.11g/mol
InChI Key: YYRLGWJGACBZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline is an organic compound that features an iodine atom attached to an aniline ring, with a pyrrole moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline typically involves the iodination of aniline followed by the formation of the pyrrole moiety. One common method involves the reaction of aniline with iodine in the presence of sodium bicarbonate. The reaction proceeds as follows :

    Iodination of Aniline: Aniline is reacted with iodine in the presence of sodium bicarbonate to form 4-iodoaniline.

    Formation of Pyrrole Moiety: The 4-iodoaniline is then reacted with pyrrole-2-carbaldehyde under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole moiety.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

4-Iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline involves its interaction with specific molecular targets. The iodine atom and the pyrrole moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: Similar structure but lacks the pyrrole moiety.

    N-[(Z)-Pyrrol-2-ylidenemethyl]aniline: Similar structure but lacks the iodine atom.

    4-Bromo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline: Similar structure with bromine instead of iodine.

Uniqueness

4-Iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline is unique due to the presence of both the iodine atom and the pyrrole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5269-09-0

Molecular Formula

C11H9IN2

Molecular Weight

296.11g/mol

IUPAC Name

N-(4-iodophenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C11H9IN2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-8,13H

InChI Key

YYRLGWJGACBZDS-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)I

Canonical SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)I

Origin of Product

United States

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